3-Hydroxyretinol

Vue d'ensemble

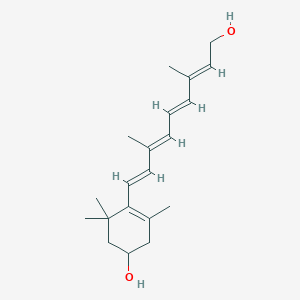

Description

3-Hydroxyretinol is a derivative of vitamin A, specifically a hydroxylated form of retinol. It is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 3 on the cyclohexenyl ring. This compound is known for its role in visual pigment chromophore biogenesis and has been identified in various insect species as a visual pigment chromophore .

Applications De Recherche Scientifique

Dermatological Applications

3-Hydroxyretinol is primarily recognized for its role in skin health. It is utilized in topical formulations aimed at treating various skin conditions, including acne, photoaging, and hyperpigmentation.

Mechanism of Action:

- This compound functions by promoting cell turnover and enhancing collagen synthesis, which can improve skin texture and reduce the appearance of fine lines and wrinkles .

- It acts as a potent antioxidant, helping to neutralize free radicals that contribute to skin aging .

Clinical Studies:

- A study demonstrated that topical application of this compound significantly improved skin hydration and elasticity in subjects with dry skin conditions .

- Another clinical trial showed that patients using formulations containing this compound experienced a notable reduction in acne lesions compared to those using standard treatments .

Oncology Applications

Recent research has indicated that this compound may possess anticancer properties. Its role in cancer prevention and treatment is an emerging area of study.

Anticarcinogenic Properties:

- In vivo studies have shown that this compound can inhibit tumor growth in animal models. For instance, supplementation with this compound resulted in lower tumor incidence rates when administered alongside carcinogenic agents .

- The compound's ability to modulate cellular signaling pathways involved in proliferation and apoptosis suggests its potential as an adjunctive therapy in cancer treatment .

Case Studies:

- A study involving female Swiss mice demonstrated that those supplemented with this compound had a significant reduction in forestomach tumors induced by benzo(a)pyrene compared to control groups .

Biochemical Applications

Beyond dermatological and oncological uses, this compound shows promise as a biochemical agent in various research applications.

Biochemical Pathways:

- Research has indicated that this compound is involved in the metabolism of retinoids within the body. It serves as an intermediate in the conversion processes between retinol and other biologically active retinoids .

- It also plays a role in visual processes; studies have shown that it can enhance the sensitivity of visual pigments, thereby contributing to improved vision under low-light conditions .

Applications in Nutritional Science:

- The compound is being studied for its potential benefits in nutritional supplements aimed at improving overall health and preventing deficiencies associated with vitamin A .

Data Table: Summary of Applications

Mécanisme D'action

Target of Action

3-Hydroxyretinol, a derivative of Vitamin A, primarily targets the photoreceptor cells in the eyes . It plays a crucial role in the visual system, particularly in the light-dependent metabolic pathway of the eye .

Mode of Action

The mode of action of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . This process takes place in the tissues of the distal layer of the eyes .

Biochemical Pathways

The biochemical pathway of this compound is light-dependent. In the presence of light, all-trans this compound is oxidized to all-trans 3-hydroxyretinal. Subsequently, the all-trans 3-hydroxyretinal undergoes isomerization to 11-cis isomer . This pathway is crucial for the normal functioning of the visual system.

Pharmacokinetics

It is known that the compound is involved in the visual cycle, indicating its presence and metabolism in the eye tissues .

Result of Action

The action of this compound results in the formation of 11-cis 3-hydroxyretinal, which is essential for the normal functioning of the visual system . It is also suggested to have anticarcinogenic effects, as indicated by a study on benzo[a]pyrene-induced forestomach tumour model in female Swiss mice .

Action Environment

The action of this compound is influenced by environmental factors, particularly light. The oxidation and isomerization processes that this compound undergoes are light-dependent . Therefore, the efficacy and stability of this compound are likely to be influenced by the light conditions in the environment.

Analyse Biochimique

Biochemical Properties

3-Hydroxyretinol interacts with various enzymes and proteins in biochemical reactions . It is involved in the oxidation process, converting from all-trans this compound to all-trans 3-hydroxyretinal . This process is light-dependent and occurs in the tissues of the distal layer of the eyes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anticarcinogenic effects, particularly in the context of benzo[a]pyrene-induced forestomach tumors in female Swiss mice . It influences cell function by inhibiting tumor growth and reducing tumor incidence .

Molecular Mechanism

The molecular mechanism of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . These processes occur in the tissues of the distal layer of the eyes .

Temporal Effects in Laboratory Settings

It is known that the oxidation and isomerization processes involving this compound are light-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In a study involving female Swiss mice, it was found that groups supplemented with this compound showed the best results in inhibiting tumor growth and had low tumor incidence compared with the control group .

Metabolic Pathways

This compound is involved in the metabolic pathway that includes the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer .

Transport and Distribution

It is known that the oxidation and isomerization processes involving this compound occur in the tissues of the distal layer of the eyes .

Subcellular Localization

It is involved in the visual pigment rhodopsin, which is located in the photoreceptor cells of the retina

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinol can be achieved through the chemical modification of retinol. One method involves the hydroxylation of all-trans-retinol using specific oxidizing agents. For instance, the oxidation of all-trans-retinol to all-trans-3-hydroxyretinol can be carried out using reagents such as osmium tetroxide followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms capable of converting retinol to this compound. This method leverages the metabolic pathways of microorganisms to achieve the desired hydroxylation .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyretinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-Hydroxyretinal, which is an important intermediate in visual pigment biogenesis.

Substitution: The hydroxyl group at position 3 can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkyl halides, acyl chlorides.

Major Products Formed:

3-Hydroxyretinal: Formed through oxidation.

This compound Derivatives: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Retinol: The parent compound of 3-Hydroxyretinol, lacking the hydroxyl group at position 3.

3,4-Didehydroretinol: Another derivative of retinol with a double bond between carbon atoms 3 and 4.

3-Hydroxyretinal: The oxidized form of this compound, involved in visual pigment formation.

Uniqueness: this compound is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and biological functions. This hydroxyl group makes the molecule more polar and allows it to participate in specific biochemical pathways, such as the formation of visual pigments in insects .

Activité Biologique

3-Hydroxyretinol, a derivative of vitamin A, exhibits significant biological activities, particularly in the fields of dermatology and visual biology. This article explores its biochemical properties, metabolic pathways, and clinical applications, supported by relevant data and case studies.

This compound is a retinoid that plays a crucial role in various biological processes. It is involved in the metabolism of retinol (vitamin A) and has been identified as a potential intermediate in the conversion of retinol to other biologically active forms like dehydroretinol. The metabolism of retinoids is complex, involving several enzymes such as retinylester hydrolase (REHase) and retinol dehydrogenase (RDHase), which facilitate the conversion of retinyl esters to retinol and subsequently to this compound and dehydroretinol .

Table 1: Key Enzymes Involved in Retinoid Metabolism

| Enzyme | Function | Specificity |

|---|---|---|

| Retinylester hydrolase | Hydrolyzes retinyl esters to retinol | Specific for 11-cis isomers |

| Retinol dehydrogenase | Converts retinol to retinal | Acts on various retinoids |

| Cytochrome P450 27C1 | Catalyzes desaturation of retinoids | Involved in vitamin A metabolism |

Biological Functions

This compound has been shown to influence several biological functions:

- Vision : It acts as a chromophore in certain insect eyes, replacing retinal in some species . This suggests a role in visual processes across different organisms.

- Skin Health : In dermatological studies, this compound has demonstrated efficacy in improving skin conditions such as photodamage. Clinical trials indicate significant improvements in skin texture and reduction of fine lines and wrinkles after topical application .

Case Study: Anti-Aging Treatment

A clinical study evaluated the efficacy of a regimen containing this compound for treating moderate-to-severe photodamage. The study utilized the Glogau Scale to measure changes in skin condition over eight weeks. Results indicated:

- Significant Improvement : By Week 8, subjects exhibited a global improvement rate of 72.8% across all evaluated criteria, including dryness, erythema, and stinging sensations.

- Statistical Analysis : The Mann-Whitney test revealed statistically significant improvements in erythema (p < 0.001) and stinging (p < 0.002), underscoring the compound's effectiveness .

Table 2: Clinical Outcomes at Week 8

| Clinical Endpoint | Improvement (%) | p-value |

|---|---|---|

| Erythema | 84.21 | <0.001 |

| Stinging | 71.43 | <0.002 |

| Dryness | 55.80 | NS |

Research Findings

Recent studies have explored the metabolic pathways involving this compound, highlighting its role as an intermediate product in the conversion from retinol to dehydroretinol. For instance, research indicates that approximately 25-30% of radioactive retinol can be converted into dehydroretinol within cultured keratinocytes, emphasizing the compound's relevance in skin physiology .

Propriétés

IUPAC Name |

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBODKGDXEIUEIH-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316912 | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-93-3 | |

| Record name | Retin-3,15-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYRETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.